3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid (CAS: 41234-20-2) is a brominated aromatic compound featuring a cyanoacrylic acid backbone. Its molecular formula is C₁₂H₁₂BrNO₄, with a molecular weight of 314.13 g/mol . Key structural characteristics include:
- A 2-bromo-4,5-dimethoxyphenyl group, which enhances steric and electronic effects.
- A cyano (-C≡N) group conjugated with a carboxylic acid (-COOH), contributing to its acidity (predicted pKa: 2.44) and reactivity .
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H,15,16) |
InChI Key |
ZBOUKSASKUHFEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)O)Br)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
Structural Characteristics
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid contains several key functional groups: a 2-bromo-4,5-dimethoxyphenyl aromatic ring connected to an α,β-unsaturated cyano acid. The molecule features:
- A bromine substituent at the ortho position of the aromatic ring
- Two methoxy groups at the para and meta positions
- A conjugated double bond linking the aromatic ring to the cyanoacrylic acid moiety
- A cyano (nitrile) group and carboxylic acid at the terminal position
Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₄ | |
| Molecular Weight | 312.12 g/mol | |
| Physical Appearance | Crystalline solid | Typically off-white to pale yellow |
| Solubility | Limited water solubility; soluble in organic solvents | Highest solubility in polar aprotic solvents |
| Melting Point | 147-149°C (approximate) | Based on related cyanoacrylic derivatives |
| UV Absorption | Strong absorption in UV region | Due to conjugated system |
Synthetic Approaches: Overview
General Synthetic Strategies
The synthesis of this compound typically follows one of several general approaches:
- Knoevenagel Condensation Route : Direct condensation between 2-bromo-4,5-dimethoxybenzaldehyde and cyanoacetic acid
- Oxidative Route : Starting from 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid via oxidation
- Multi-step Route : Building from simpler precursors such as 3,4-dimethoxybenzaldehyde
Key Precursors
The primary precursors for these syntheses include:
- 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 2-Bromo-4,5-dimethoxycinnamic acid
- 3-(2-Bromo-4,5-dimethoxyphenyl)propionitrile
Method 1: Knoevenagel Condensation Approach
Preparation of 2-Bromo-4,5-dimethoxybenzaldehyde
The first step in this synthetic route involves the preparation of 2-bromo-4,5-dimethoxybenzaldehyde from 3,4-dimethoxybenzaldehyde through regioselective bromination:
Step 1: Bromination of 3,4-dimethoxybenzaldehyde
Procedure:
- Dissolve 3,4-dimethoxybenzaldehyde (101.5 mmol, 16.9 g) in 80 mL glacial acetic acid with stirring at 0°C
- Add bromine (116.8 mmol, 6 mL) dissolved in 18 mL glacial acetic acid dropwise over 30 minutes
- Stir the reaction mixture for 3 hours, then allow to warm to room temperature
- Allow complete precipitation of 2-bromo-4,5-dimethoxybenzaldehyde (typically overnight)
- Filter the precipitate and wash with methanol
- Recrystallize from methanol to obtain pure 2-bromo-4,5-dimethoxybenzaldehyde
This reaction typically provides yields of approximately 95% of high-purity 2-bromo-4,5-dimethoxybenzaldehyde.
Knoevenagel Condensation Reaction
The key step involves condensation of 2-bromo-4,5-dimethoxybenzaldehyde with cyanoacetic acid to form the target compound:
Step 2: Condensation with cyanoacetic acid
Procedure:
- Combine 2-bromo-4,5-dimethoxybenzaldehyde (10 mmol, 2.59 g) and cyanoacetic acid (12 mmol, 1.02 g) in 30 mL acetic acid
- Add catalytic amount of piperidine (0.5 mL) or ammonium acetate (1 g)
- Heat the mixture under reflux for 4-6 hours, monitoring by TLC
- Cool the reaction mixture to room temperature, then to 0-5°C
- Collect the precipitated product by filtration
- Wash with cold acetic acid followed by cold water
- Recrystallize from appropriate solvent (ethanol or ethyl acetate/hexane mixture)
This method typically provides yields of 65-75% of this compound.
Reaction Mechanism and Considerations
The Knoevenagel condensation involves base-catalyzed activation of the methylene group in cyanoacetic acid, followed by nucleophilic addition to the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product.
The reaction is particularly efficient for this substrate due to:
- The electronic effects of the methoxy groups enhancing reactivity
- The steric influence of the ortho-bromine directing condensation
- The strong electron-withdrawing effect of the cyano group increasing the acidity of the methylene hydrogen atoms
Critical parameters include:
- Temperature control (too high can promote side reactions)
- Catalyst concentration (excessive amounts can lead to unwanted polymerization)
- Reaction time (optimum balance between conversion and minimizing decomposition)
Method 2: Synthesis via Nitrile Intermediates
Preparation of 3-(2-Bromo-4,5-dimethoxyphenyl)propionitrile
An alternative approach involves the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile as an intermediate:
Procedure:
- Cool a solution of acetonitrile (5.8 mmol, 0.3 mL) in 15 mL THF to -60°C
- Add n-butyllithium (3.5 mmol, 1.77 mL of 2M solution in cyclohexane) dropwise
- Stir for 15 minutes at -60°C
- Add 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene (3.2 mmol, 1 g) dissolved in 5 mL THF
- Stir for 1 hour at -60°C
- Hydrolyze with 10 mL water
- Extract twice with ethyl acetate
- Purify by silica gel chromatography using methylcyclohexane/ethyl acetate (70/30)
This procedure yields 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile with 58% yield.
Oxidative Conversion to Cyanoacrylic Acid
The conversion of the saturated nitrile to the α,β-unsaturated cyanoacrylic acid can be achieved through selective oxidation:
Procedure:
- Dissolve 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile (5 mmol, 1.42 g) in DMSO (20 mL)
- Add IBX (2-iodoxybenzoic acid) (15 mmol, 4.2 g) or alternative oxidant
- Stir at room temperature for 24 hours, monitoring by TLC
- Pour the reaction mixture into water (100 mL)
- Extract with ethyl acetate (3 × 50 mL)
- Hydrolyze the nitrile group under basic conditions followed by acidification
- Purify by recrystallization from appropriate solvent
This method typically provides yields of 45-55% for the oxidation step.
Method 3: Alternative Approaches
Synthesis via Cinnamic Acid Derivatives
Another approach involves the synthesis of 2-bromo-4,5-dimethoxycinnamic acid followed by introduction of the cyano group:
Procedure:
- Prepare 2-bromo-4,5-dimethoxycinnamic acid from 2-bromo-4,5-dimethoxybenzaldehyde via Wittig or Horner-Wadsworth-Emmons reaction
- Convert the cinnamic acid to the corresponding acid chloride using thionyl chloride
- React with cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) in the presence of a catalyst
- Hydrolyze and isolate the target compound
This approach, while less direct, can offer advantages in terms of functional group compatibility and selective introduction of the cyano group.
Direct Cyanation of Unsaturated Systems
A more direct approach involves cyanation of preformed unsaturated systems:
Procedure:
- Prepare 2-bromo-4,5-dimethoxycinnamic acid (see Method 3.1)
- Treat with cyanating agents such as diethylaluminum cyanide or copper-catalyzed cyanation systems
- Optimize reaction conditions to favor 1,4-addition of the cyano group
- Isolate and purify the target compound
This method remains less explored in the literature but offers potential for direct access to the target compound.
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
| Method | Starting Material | Number of Steps | Overall Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 3,4-dimethoxybenzaldehyde | 2 | 60-70% | Direct approach, fewer steps | Potential side reactions |
| Nitrile Intermediate Route | 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene | 2-3 | 30-40% | Well-documented process | Lower yield, more complex |
| Cinnamic Acid Route | 2-bromo-4,5-dimethoxybenzaldehyde | 3 | 40-50% | Selective functional group introduction | More steps, complex purification |
The Knoevenagel condensation route represents the most efficient pathway in terms of overall yield and process simplicity.
Scale-Up Considerations
For industrial-scale preparation, several factors must be considered:
- Safety concerns : Handling of reactive materials like bromine and n-butyllithium requires special safety measures
- Heat management : Temperature control is critical, particularly for exothermic reactions
- Solvent selection : Economic and environmental considerations favor recyclable solvent systems
- Purification strategy : Column chromatography is less practical at scale; crystallization is preferred
- Equipment requirements : Materials compatibility with corrosive reagents must be assessed
The Knoevenagel condensation route generally offers advantages for scale-up due to fewer steps and simpler reaction conditions.
Purification and Characterization
Purification Techniques
Effective purification of this compound can be achieved through:
Recrystallization
Most effective solvent systems include:
- Ethanol or methanol
- Ethyl acetate/hexane mixtures
- Acetonitrile
- Acetic acid (dilute)
Sequential recrystallization can achieve optical purity >99% as evaluated by HPLC.
Column Chromatography
Silica gel chromatography using dichloromethane/methanol (90/10) or similar solvent systems effectively removes impurities.
Analytical Characterization
Key analytical techniques for characterization include:
Melting point determination : Using calibrated instruments such as BÜCHI B-545 Melting Point Apparatus
NMR Spectroscopy :
- ¹H-NMR (400 MHz, CDCl₃): Expected characteristic signals include aromatics (6.7-7.8 ppm), methoxy groups (3.7-3.9 ppm), and the vinyl proton (7.9-8.2 ppm)
- ¹³C-NMR: Confirms carbon framework and functional groups
Infrared Spectroscopy :
- Key bands: C≡N (2220-2240 cm⁻¹), C=O (1680-1720 cm⁻¹), C=C (1600-1650 cm⁻¹)
Mass Spectrometry :
- Molecular ion at m/z 312 corresponding to C₁₂H₁₀BrNO₄
- Characteristic fragmentation pattern including loss of CO₂, HCN
HPLC Analysis :
- Typically using C18 columns with appropriate mobile phase
- UV detection at 254 and 280 nm
Applications in Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in:
Pharmaceutical Synthesis : As a key intermediate in the production of ivabradine and other therapeutic agents that target specific biological receptors
Organic Chemistry : Its reactive functional groups—bromine, cyano, carboxylic acid, and double bond—provide multiple handles for further transformations
Heterocyclic Chemistry : Serves as precursor for various heterocyclic systems through cyclization reactions
Photosensitive Materials : The conjugated system makes it useful in applications requiring photoactive properties
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid is a chemical compound with the molecular formula C12H12BrNO4 and a molecular weight of approximately 314.14 g/mol . It features a cyanoacrylic acid group attached to a bromo-substituted dimethoxyphenyl group. This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate in the production of Ivabradine, and in organic chemistry due to its reactive functional groups .
Scientific Research Applications
This compound as a Pharmaceutical Intermediate
this compound is a key intermediate in the synthesis of Ivabradine, a drug used for its bradycardic effects in treating angina and heart failure. A process described in patent WO2015022702A2 involves converting a cyano-acrylic acid compound of formula IX to a 3-(2-bromo-4,5-dimethoxybenzene)propionitrile compound, a precursor of l -cyano-4,5-dimethoxybenzocyclobutane, which is a key intermediate in the preparation of Ivabradine .
The process involves decarboxylating 3-(2-bromo-4,5-dimethoxy-phenyl)-2-cyano-propionic acid in the presence of a suitable catalyst and solvent to form 3-(2-bromo-4,5-dimethoxybenzene)propionitrile . High purity 3-(2-bromo-4,5-dimethoxybenzene) propionitrile is essential for the preparation of l -cyano-4,5-dimethoxybenzocyclobutane and Ivabradine .
This compound in Organic Synthesis
The compound is used in organic synthesis because of its reactive functional groups. For example, reactions with n-butyllithium in tetrahydrofuran yield significant products under controlled conditions.
Interaction with Biological Targets
While specific biological activity data for this compound is limited, its structural features suggest potential interactions with biological targets. Research on related compounds indicates potential interactions with biological receptors or enzymes due to their structural features, necessitating further experimental studies to fully elucidate these interactions.
Data Table: Structural Analogs and Reactivity
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Bromophenyl)-2-cyanopropionic Acid | Bromine substitution on phenyl group | Different substitution pattern affecting reactivity |
| 3-(2-Methoxyphenyl)-2-cyanopropionic Acid | Methoxy instead of bromo and dimethoxy groups | Potentially different biological activity |
| 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropionic Acid | Mixed methoxy and bromo substitutions | Varying electronic properties |
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Physical Properties :
- Appearance: Off-white to yellow powder.
- Melting Point: 165–167°C .
- Density: 1.511 g/cm³ (predicted) .
Comparison with Structurally Similar Compounds
The compound is compared with derivatives sharing the cyanoacrylic acid scaffold or analogous aryl substituents. Key distinctions arise from substituent effects on reactivity, stability, and bioactivity.
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Cyanoacrylic Acid Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The bromo and methoxy groups in the target compound reduce electron density on the phenyl ring compared to caffeic acid’s hydroxyl groups, altering electrophilic substitution patterns .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Acidity : The target compound’s lower pKa (2.44 vs. 4.62 for caffeic acid) reflects the electron-withdrawing effects of Br and OCH₃, stabilizing the deprotonated form .
- Thermal Stability : Higher boiling point (457.9°C) compared to caffeic acid suggests greater thermal stability due to halogenation .
Critical Analysis :
- Specificity in Drug Synthesis : The bromo and methoxy groups in the target compound are essential for constructing ivabradine’s bicyclic core, unlike simpler analogs like caffeic acid, which lack such directing groups .
- Isomerism : The (Z)-isomer (CAS: 41234-19-9) is a controlled impurity in ivabradine production, highlighting the importance of stereochemical precision .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid?
- Methodology :
- Step 1 : Start with brominated aromatic precursors (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) and employ Knoevenagel condensation with cyanoacetic acid. Optimize reaction conditions (e.g., 80–100°C, piperidine catalyst) to enhance yield .
- Step 2 : Purify via recrystallization using ethanol/water mixtures. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
- Validation : Confirm structure via H NMR (e.g., δ 8.2–8.5 ppm for acrylate protons) and FT-IR (C≡N stretch at ~2200 cm) .
Q. How can spectroscopic techniques characterize this compound’s purity and structure?
- Methodology :
- NMR : Analyze aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare with brominated analogs (e.g., 3-bromophenylacetic acid, δ 7.3–7.7 ppm for Br-substituted phenyl) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%). Retention times for similar acrylates range 5–7 minutes .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 326.1 (calculated for CHBrNO) .
Advanced Research Questions
Q. How to resolve contradictions in reported reactivity data for this compound?
- Methodology :
- Controlled Replication : Reproduce conflicting studies (e.g., varying solvent polarity or temperature). For example, dichloromethane vs. DMF may alter nucleophilic substitution rates .
- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic effects from bromo and methoxy groups .
- Cross-Validation : Compare kinetic data with structurally similar compounds (e.g., 5-bromo-2-hydroxy-3-biphenylcarboxylic acid) to identify outliers .
Q. What experimental designs optimize catalytic efficiency in its derivatization?
- Methodology :
- Factorial Design : Vary catalysts (e.g., Pd(PPh) vs. CuI), temperature (25–80°C), and solvent (THF vs. toluene) to assess coupling reactions (e.g., Suzuki-Miyaura). Use ANOVA to identify significant factors .
- High-Throughput Screening : Employ robotic liquid handlers to test 96 reaction conditions in parallel, accelerating optimization .
Q. How to address solubility challenges in biological assays?
- Methodology :
- Co-Solvent Systems : Use DMSO (≤5% v/v) with PBS buffer. Pre-test for compound aggregation via dynamic light scattering .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the acrylate position while retaining bioactivity .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
